molecular formula C13H13N3O3S B6357193 N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95% CAS No. 1628869-90-8

N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95%

Cat. No.: B6357193
CAS No.: 1628869-90-8
M. Wt: 291.33 g/mol
InChI Key: CQLFRQREOLDZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95% is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95% is 291.06776246 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Amino-3-methyl-isothiazol-5-yl)-phthalamic acid methyl ester, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(4-amino-3-methyl-1,2-thiazol-5-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7-10(14)12(20-16-7)15-11(17)8-5-3-4-6-9(8)13(18)19-2/h3-6H,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLFRQREOLDZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1N)NC(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-((3-methyl-4-nitroisothiazol-5-yl)carbamoyl)benzoate was suspended in MeOH (30 mL), Pd/C 10% (477.1 mg, 4.483 mmol) was added and the mixture was hydrogenated at RT under 1 atm of hydrogen (balloon pressure) for 2 h. The catalyst was filtered off and the mixture was concentrated in vacuo, yielding methyl 2-((4-amino-3-methylisothiazol-5-yl)carbamoyl)benzoate. (150 mg, 100%). MS (ES+) 292.1.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
477.1 mg
Type
catalyst
Reaction Step Four

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